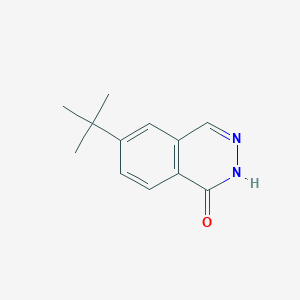

6-(tert-butyl)phthalazin-1(2H)-one

描述

Structure

3D Structure

属性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC 名称 |

6-tert-butyl-2H-phthalazin-1-one |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)9-4-5-10-8(6-9)7-13-14-11(10)15/h4-7H,1-3H3,(H,14,15) |

InChI 键 |

ZPZRICGIJPWFOH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NN=C2 |

产品来源 |

United States |

Synthetic Methodologies for 6 Tert Butyl Phthalazin 1 2h One and Analogous Structures

Classical Cyclocondensation Approaches

The foundational methods for constructing the phthalazinone core often involve the cyclocondensation of a benzene (B151609) ring derivative, possessing two adjacent functional groups, with a hydrazine-based reagent. These methods are valued for their directness and the use of readily available starting materials.

Reactions Involving Phthalic Anhydride (B1165640) and Hydrazine (B178648) Derivatives

A primary and long-standing route to phthalazinone synthesis is the reaction between phthalic anhydride or its substituted derivatives and hydrazine. longdom.org This reaction proceeds via the nucleophilic attack of hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization with the elimination of a water molecule yields the stable heterocyclic phthalazinone ring system.

For the synthesis of 6-(tert-butyl)phthalazin-1(2H)-one, this method would employ 4-tert-butylphthalic anhydride as the starting material. The reaction with hydrazine hydrate (B1144303), typically in a suitable solvent such as ethanol (B145695) or acetic acid, and often with heating, would lead to the desired product. The tert-butyl group at the 4-position of the phthalic anhydride remains at the 6-position in the resulting phthalazinone.

Table 1: Plausible Reaction Conditions for the Synthesis of this compound from 4-tert-butylphthalic anhydride

| Parameter | Condition |

| Starting Material | 4-tert-butylphthalic anhydride |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol or Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Product | This compound |

Syntheses from 2-Acylbenzoic Acids and Derivatives

An alternative classical approach involves the use of 2-acylbenzoic acids. syrris.com In this method, the keto-acid undergoes condensation with hydrazine. The reaction is believed to proceed through the formation of a hydrazone intermediate with the keto group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid group, leading to cyclization and dehydration to form the phthalazinone ring. researchgate.net

To synthesize this compound, a 2-acyl-5-(tert-butyl)benzoic acid would be the required precursor. The nature of the acyl group can vary, though formyl or acetyl groups are common. The reaction is typically carried out by heating the 2-acylbenzoic acid with hydrazine hydrate in a protic solvent. A simple one-pot, two-step process for converting 2-acylbenzoic acids to phthalazin-1(2H)-ones has been developed, which is crucial for controlling residual hydrazine levels in the final product. syrris.com

Table 2: Proposed Synthesis of this compound from a 2-Acyl-5-(tert-butyl)benzoic Acid

| Parameter | Condition |

| Starting Material | 2-Formyl-5-(tert-butyl)benzoic acid |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Product | This compound |

Advanced and Green Synthetic Strategies

In recent years, the development of more efficient, selective, and environmentally benign synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced strategies for the synthesis of phthalazinones, including the use of transition metal catalysis, multi-component reactions, and microwave-assisted techniques.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For the synthesis of phthalazinones, palladium catalysis can be employed in various ways, such as in carbonylative coupling reactions. researchgate.net These methods often offer high yields and functional group tolerance. For instance, a palladium-catalyzed one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines has been reported.

A plausible palladium-catalyzed route to this compound could involve the coupling of a suitably substituted aryl halide with a source of carbon monoxide and hydrazine. For example, a 2-bromo-4-(tert-butyl)benzaldehyde could be subjected to a palladium-catalyzed carbonylative cyclization with hydrazine. This approach would benefit from the mild reaction conditions and high efficiency often associated with palladium catalysis. The development of palladium-catalyzed synthesis of aminophthalazinones has also been an area of significant research. beilstein-journals.orgresearchgate.net

Table 3: Hypothetical Palladium-Catalyzed Synthesis of this compound

| Parameter | Condition |

| Starting Material | 2-Bromo-4-(tert-butyl)benzaldehyde |

| Reagents | Hydrazine, Carbon Monoxide source (e.g., Mo(CO)₆) |

| Catalyst | Pd(OAc)₂ |

| Ligand | e.g., Xantphos |

| Base | e.g., Cs₂CO₃ |

| Solvent | Dioxane or Toluene |

| Temperature | 80-120 °C |

| Product | This compound |

Multi-Component Reaction (MCR) Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.gov Several MCR protocols have been developed for the synthesis of heterocyclic compounds, including phthalazinones. proquest.com

A hypothetical MCR for the synthesis of this compound could involve the one-pot reaction of 4-(tert-butyl)phthalic anhydride, a hydrazine derivative, and another component that gets incorporated into the final structure or facilitates the reaction. For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and urea/thiourea has been reported. nih.gov Adapting such a strategy would require the selection of appropriate starting materials that would lead to the desired this compound core. The cyclocondensation of hydrazines with other reactants is a key step in many MCRs leading to pyrazole (B372694) and related heterocycles. beilstein-journals.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.com The application of microwave irradiation in the synthesis of phthalazinone derivatives has been reported to be a green and efficient alternative. researchgate.netcapes.gov.br

The synthesis of this compound could be significantly expedited using microwave assistance. For example, the classical cyclocondensation of 4-tert-butylphthalic anhydride with hydrazine hydrate could be performed in a microwave reactor. This would likely reduce the reaction time from hours to minutes and potentially improve the yield of the final product. A one-pot, solid-acid-catalyzed, microwave-assisted synthesis of phthalazinones has been described, which shows excellent yields and high selectivities in very short reaction times. researchgate.net

Table 4: Projected Microwave-Assisted Synthesis of this compound

| Parameter | Condition |

| Starting Material | 4-tert-butylphthalic anhydride |

| Reagent | Hydrazine hydrate |

| Catalyst (optional) | Montmorillonite K-10 |

| Solvent | Ethanol or solvent-free |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-15 minutes |

| Product | This compound |

Organocatalytic and Solvent-Free Methodologies

The synthesis of phthalazinones has been advanced by the development of environmentally benign methods that avoid the use of metal catalysts and hazardous solvents. A notable approach involves the catalyst-free and solvent-free condensation of a 2-acyl-benzoic acid or phthalaldehydic acid with a substituted hydrazine. acs.orgacs.org This method is distinguished by its high atom economy, operational simplicity, and excellent yields, often approaching 100%. acs.org

The reaction typically proceeds by heating an equimolar mixture of the reactants. acs.org The absence of a catalyst or solvent simplifies the work-up procedure, often requiring only crystallization to obtain a product with high purity. acs.org The scope of this reaction is broad, accommodating a variety of substituents on both the hydrazine and the benzoic acid precursor, suggesting its applicability for the synthesis of 6-tert-butyl substituted analogs. acs.orgacs.org

For instance, the reaction between various substituted phthalaldehydic acids and hydrazines proceeds smoothly to yield the corresponding phthalazinone derivatives. The reaction temperatures are typically between 100 °C and 150 °C, with reaction times of 20 to 60 minutes. acs.org

Table 1: Catalyst-Free Synthesis of Phthalazinone Derivatives

| Entry | 2-Acyl-benzoic Acid Derivative | Hydrazine Derivative | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Formylbenzoic acid | Hydrazine hydrate | Phthalazin-1(2H)-one | ~100 |

| 2 | 2-Formylbenzoic acid | Phenylhydrazine | 2-Phenylphthalazin-1(2H)-one | ~100 |

This table presents examples for the synthesis of analogous phthalazinone structures based on reported catalyst- and solvent-free methodologies. acs.orgacs.org

Additionally, organocatalytic multicomponent reactions have been explored for the synthesis of related heterocyclic systems, such as pyrazolo[1,2-b]phthalazine-diones. Catalysts like N-methylimidazole have been shown to be effective in these transformations. researchgate.net Light-driven, metal-free domino reactions have also been developed to access functionalized phthalazines from o-methyl benzophenones, highlighting a sustainable synthetic route. scispace.comchemrxiv.org

Chemoselective Functionalization Techniques

N-Alkylation Strategies for Phthalazinones

The phthalazinone ring system features a lactam structure, which allows for selective functionalization at the N-2 nitrogen atom. N-alkylation is a common strategy to introduce various substituents, which can significantly modify the molecule's properties. nih.govnih.gov The reaction is typically chemoselective, with the nitrogen atom being a stronger nucleophile than the exocyclic oxygen atom, thus favoring N-alkylation over O-alkylation. nih.govrsc.org This selectivity can be explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) at the nitrogen atom and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is favored. nih.govrsc.org

Standard conditions for N-alkylation involve treating the phthalazinone with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). nih.govnih.govnih.gov This method has been successfully applied to a range of phthalazinone derivatives, including those with existing substituents on the benzene ring. nih.gov

Table 2: N-Alkylation of Phthalazinone Analogs

| Phthalazinone Substrate | Alkylating Agent | Base / Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | K₂CO₃ / Acetone:DMF | Ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate | nih.gov |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl acrylate | K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | rsc.org |

| 4-Bromophthalazin-1(2H)-one | Methyl iodide | K₂CO₃ / Acetone | 4-Bromo-2-methylphthalazin-1(2H)-one | nih.gov |

Palladium-Catalyzed C–N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and are applicable to the functionalization of the phthalazinone scaffold. beilstein-journals.orgyoutube.com This methodology is typically used to introduce amino substituents at a halogenated position on the phthalazinone ring. For this to be applied to this compound, a precursor such as 4-bromo-6-(tert-butyl)phthalazin-1(2H)-one would be required.

The reaction involves the coupling of a halo-phthalazinone with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govbeilstein-journals.org The N-2 position of the phthalazinone must typically be protected or substituted prior to the coupling reaction to avoid competing N-arylation at this site. nih.gov

An efficient synthesis of 2-substituted 4-aminophthalazinones has been demonstrated via the palladium-catalyzed amination of 4-bromophthalazinones with various amines, including aliphatic, aromatic, and cyclic amines. nih.govbeilstein-journals.org

Table 3: Palladium-Catalyzed Amination of 4-Bromophthalazinone Derivatives

| 4-Bromo-phthalazinone Substrate | Amine | Catalyst / Ligand | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-2-methylphthalazin-1(2H)-one | Benzylamine | Pd₂(dba)₃ / Xantphos | t-BuOK / Toluene | 4-(Benzylamino)-2-methylphthalazin-1(2H)-one | 81 |

| 4-Bromo-2-isopropylphthalazin-1(2H)-one | Aniline | Pd₂(dba)₃ / Xantphos | t-BuOK / Toluene | 4-(Anilino)-2-isopropylphthalazin-1(2H)-one | 76 |

Data synthesized from studies on analogous 4-bromophthalazinones. nih.govbeilstein-journals.org

C–H Amidation Processes

Direct C–H functionalization represents a highly efficient strategy for modifying complex molecules. In the context of phthalazinones, research has demonstrated the utility of transition metal-catalyzed C–H amidation. Specifically, rhodium(III) catalysis has been employed for the C–H amidation of N-aryl phthalazinones. nih.gov

This transformation involves the reaction of an N-aryl phthalazinone with a dioxazolone, which serves as a robust amidation source. The reaction exhibits high functional group tolerance and complete site-selectivity for the ortho-position of the N-aryl substituent. This method allows for the introduction of an amide functional group onto the N-aryl ring, which can then be used for further molecular elaboration. It is important to note that this specific methodology functionalizes the N-substituent, not the core phthalazinone benzene ring.

Table 4: Rhodium-Catalyzed C–H Amidation of N-Aryl Phthalazinones

| N-Aryl Phthalazinone | Dioxazolone | Catalyst System | Product |

|---|---|---|---|

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | 3-(m-Tolyl)-1,4,2-dioxazol-5-one | [RhCpCl₂]₂, AgSbF₆, NaOAc | N-(2-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)phenyl)-3-methylbenzamide |

This table illustrates the C-H amidation of the N-aryl substituent on phthalazinone-dione analogs.

Chemical Reactivity and Transformation Mechanisms of Phthalazinone Systems

Ring System Transformations and Skeletal Rearrangements

Currently, there is a lack of specific literature detailing ring system transformations and skeletal rearrangements for 6-(tert-butyl)phthalazin-1(2H)-one. However, the broader class of phthalazinone derivatives can undergo various structural modifications. For instance, photochemical ring expansion reactions have been observed in related heterocyclic systems, suggesting that under specific conditions, the phthalazinone ring could potentially be expanded or otherwise rearranged. rsc.org Such transformations often proceed through reactive intermediates like ylides, leading to the formation of larger ring systems. rsc.org

Skeletal rearrangements in other tert-butyl substituted aromatic compounds have also been documented, particularly under photolytic conditions, which can induce deep-seated rearrangements of the carbon skeleton. While not directly demonstrated on this compound, these examples suggest potential, yet unexplored, avenues for the structural modification of its phthalazinone core.

Functional Group Interconversions on the Phthalazinone Core

The phthalazinone scaffold allows for a range of functional group interconversions, primarily at the N2-position and on the phthalazinone ring itself. These transformations are crucial for the synthesis of diverse derivatives with varied properties.

The nitrogen atom at the 2-position (N2) of the phthalazinone ring is a common site for functionalization. N-alkylation can be readily achieved by reacting the phthalazinone with alkyl halides in the presence of a base like potassium carbonate. nih.gov This allows for the introduction of various alkyl chains, which can be further modified. For example, starting with a bromoalkyl group, subsequent reactions can introduce amines, dithiocarbamates, and other functionalities. nih.gov

The synthesis of various substituted phthalazinone derivatives demonstrates the feasibility of numerous functional group interconversions. For instance, ester functionalities can be introduced and subsequently hydrolyzed to carboxylic acids or converted to hydrazides. nih.govnih.gov These hydrazides serve as versatile intermediates for the synthesis of other heterocyclic rings, such as pyrazoles and oxadiazoles, attached to the phthalazinone core. fayoum.edu.eg

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to bromo-substituted phthalazinones to introduce amino groups at various positions on the aromatic ring. beilstein-journals.orgnih.gov

Table 1: Examples of Functional Group Interconversions on the Phthalazinone Core

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Bromophthalazin-1(2H)-one | Alkyl halide, K2CO3 | N-Alkyl-4-bromophthalazin-1(2H)-one | beilstein-journals.org |

| N-Alkyl-4-bromophthalazin-1(2H)-one | Amine, Pd catalyst, base | N-Alkyl-4-aminophthalazin-1(2H)-one | beilstein-journals.orgnih.gov |

| Phthalazinone ester | Hydrazine (B178648) hydrate (B1144303) | Phthalazinone hydrazide | nih.govnih.gov |

| Phthalazinone hydrazide | Malononitrile, reflux | Pyrazole-substituted phthalazinone | nih.gov |

| 2-(2-Bromoethyl)phthalazinone | Potassium phthalimide, DMF | 2-(2-Phthalimidoethyl)phthalazinone | nih.gov |

Mechanistic Investigations of Phthalazinone Synthesis and Reactions

Understanding the mechanisms of phthalazinone synthesis and subsequent reactions is crucial for optimizing reaction conditions and achieving desired selectivity.

Catalytic Reaction Mechanism Studies

The synthesis and functionalization of phthalazinones often rely on catalytic processes. A common method for synthesizing phthalazinone derivatives involves the condensation of a substituted benzoic acid with hydrazine, which can be catalyzed by acids. ekb.eg A proposed mechanism for the acid-catalyzed synthesis involves the initial protonation of the carbonyl group of the benzoic acid, followed by nucleophilic attack by hydrazine, cyclization, and subsequent dehydration to form the phthalazinone ring. researchgate.net

In the functionalization of the phthalazinone core, transition metal catalysis plays a significant role. For instance, the palladium-catalyzed amination of bromo-substituted phthalazinones proceeds via a catalytic cycle typical of Buchwald-Hartwig reactions. The cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of chemical reactions involving phthalazinones, in terms of both selectivity and yield, is highly dependent on the reaction conditions.

In the synthesis of phthalazinone derivatives, the choice of catalyst, solvent, and temperature can significantly impact the efficiency of the reaction. For example, in the preparation of certain phthalazinone-based polymers, the use of specific catalysts and high temperatures is necessary to achieve high molecular weight polymers with desirable properties.

For functional group interconversions, the reaction conditions dictate the position and nature of the modification. In the alkylation of the phthalazinone core, the use of a base is critical, and the choice of solvent can influence the reaction rate and yield. nih.gov In palladium-catalyzed cross-coupling reactions, the ligand, base, and solvent system are all critical parameters that need to be optimized to achieve high yields and selectivity. For instance, the success of the Buchwald-Hartwig amination of bromo-phthalazinones is highly dependent on the specific combination of palladium precursor, phosphine (B1218219) ligand, and base used. beilstein-journals.org

Table 2: Influence of Reaction Conditions on Phthalazinone Reactions

| Reaction | Variable | Observation | Reference |

| N-Alkylation | Base (K2CO3) | Essential for the reaction to proceed. | nih.gov |

| Pd-catalyzed Amination | Catalyst System (Pd precursor, ligand, base) | Crucial for yield and selectivity; different combinations give varying results. | beilstein-journals.org |

| Synthesis from benzoic acid | Acid catalyst | Facilitates the condensation and cyclization steps. | ekb.egresearchgate.net |

| Hydrazide formation | Reflux in ethanol (B145695) | Drives the reaction to completion. | nih.govnih.gov |

Structural Modifications and Derivative Design in Phthalazinone Chemistry

Systematic Derivatization at Key Positions (e.g., N2, C4, C6)

The phthalazinone ring system presents several key positions for chemical modification, notably the N2, C4, and C6 positions. Derivatization at these sites can significantly impact the molecule's interaction with biological targets.

N2 Position: The nitrogen at the 2-position of the phthalazinone ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups. This modification can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. For instance, N-alkylation of the phthalazinone core can be achieved using alkyl halides in the presence of a base nih.gov. The introduction of a propanoic acid ethyl ester at the N2 position, followed by hydrazinolysis, creates a versatile hydrazide intermediate. This intermediate can then be coupled with various amino acids or amines to generate a library of N2-substituted derivatives nih.gov. While these general synthetic strategies are well-established for the phthalazinone scaffold, specific examples systematically exploring a range of N2-substituents on 6-(tert-butyl)phthalazin-1(2H)-one are not extensively documented in publicly available literature.

C4 Position: The carbon at the 4-position is another critical point for introducing diversity into the phthalazinone structure. Various synthetic methods, including visible-light photoredox catalysis, have been developed to introduce a range of substituents at this position, such as cyanoalkyl groups pdbj.orgnih.gov. These modifications are often crucial for achieving desired pharmacological activities. For example, the introduction of a 4-benzyl group has been a key feature in the design of some potent phthalazinone-based inhibitors nih.govnih.gov. However, specific studies detailing the systematic derivatization at the C4 position of this compound are limited.

C6 Position: The C6 position, bearing the tert-butyl group in the title compound, is part of the benzene (B151609) ring portion of the phthalazinone scaffold. Functionalization at this position is less common compared to N2 and C4 but can be used to modulate electronic properties and steric bulk. The presence of the tert-butyl group itself significantly influences the molecule's properties due to its steric hindrance.

A summary of potential derivatization at these key positions is presented below:

| Position | Type of Modification | Potential Substituents | Synthetic Methodologies |

| N2 | Alkylation, Arylation | Alkyl chains, (substituted)phenyl groups, heterocyclic rings | Nucleophilic substitution with alkyl/aryl halides |

| C4 | Substitution | Alkyl groups, Aryl groups, Cyanoalkyl groups | Photoredox catalysis, Suzuki and Stille couplings |

| C6 | Substitution (on the benzene ring) | Halogens, Alkoxy groups | Electrophilic aromatic substitution (challenging due to the existing substituent) |

Design of Hybrid Chemical Entities Incorporating the Phthalazinone Moiety

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved or dual biological activities. The this compound scaffold has been incorporated into complex hybrid molecules.

A notable example is a potent Bruton's tyrosine kinase (BTK) inhibitor, which features a 6-tert-butyl-8-fluoro-1-oxo-phthalazin-2-yl moiety. This complex molecule, with the systematic name 12-(6-tert-butyl-8-fluoro-1-oxo-phthalazin-2-yl)-9-hydroxy-6-methyl-4-[[5-(morpholine-4-carbonyl)-2-pyridyl]amino]-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,11,13-pentaen-5-one, was designed using a structure-based approach to lock the molecule into its bioactive conformation pdbj.org. The crystal structure of this hybrid molecule in complex with the BTK kinase domain has been determined, confirming its binding mode pdbj.org. The 6-tert-butylphthalazinone portion of this hybrid molecule plays a crucial role in anchoring the inhibitor within the binding site of the enzyme.

The design of such hybrid molecules often involves linking the phthalazinone scaffold to other heterocyclic systems known for their biological activities. For instance, phthalazinone-dithiocarbamate hybrids have been synthesized, where the dithiocarbamate (B8719985) moiety is attached at either the N2 or C4 position of the phthalazinone core nih.gov. These hybrids have shown promising anticancer activities nih.gov. While this specific study did not use the 6-tert-butyl derivative, it illustrates a viable strategy for creating novel hybrid compounds.

Theoretical Structure-Interaction Relationship (SIR) Studies for Molecular Recognition

Theoretical studies, including conformational analysis and the investigation of tautomeric forms, are essential for understanding the structure-interaction relationships that govern the molecular recognition of phthalazinone derivatives by their biological targets.

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For substituted phthalazinones, the orientation of the substituents can significantly affect how the molecule fits into a protein's binding pocket.

Phthalazin-1(2H)-one can exist in different tautomeric forms, primarily the lactam and lactim forms. The equilibrium between these tautomers can be influenced by the solvent and the nature of substituents on the ring.

Figure 1. Lactam-lactim tautomerism in the phthalazin-1(2H)-one scaffold.

Spectroscopic studies and basicity measurements have been used to quantitatively elucidate the tautomeric equilibrium of the parent phthalazin-1(2H)-one. These studies have shown that the lactam form is the predominant tautomer, with minor contributions from the lactim and zwitterionic forms ias.ac.in. The presence of a tert-butyl group at the C6 position is not expected to dramatically shift this equilibrium, as it is distant from the tautomerizing system. However, electronic effects of the substituent could have a minor influence on the relative stability of the tautomers. Computational studies could provide valuable insights into the energetic differences between the tautomeric forms of this compound and how this equilibrium might be affected by the surrounding environment.

No Specific Research Found for "this compound"

Despite a thorough search of scientific literature and chemical databases, no specific computational and theoretical chemistry studies were identified for the compound this compound.

Consequently, the generation of an article with the requested detailed outline focusing solely on this specific molecule is not possible at this time. The required in-depth analysis of its electronic structure, energy minimization, geometry optimization, ligand design methodologies, molecular docking, and molecular dynamics simulations has not been published in the available scientific literature.

While research exists for the broader class of phthalazinone derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of data from related but structurally different compounds. Information on other substituted phthalazinones, such as those with methyl, benzyl, or chloro groups, cannot be extrapolated to accurately represent the specific computational and theoretical characteristics of the tert-butyl substituted variant at the 6-position.

Therefore, the following sections and subsections of the requested article outline cannot be populated with scientifically accurate and specific information:

Computational and Theoretical Chemistry of Phthalazinone Structures

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Conformational Landscapes

No data tables or detailed research findings specific to "6-(tert-butyl)phthalazin-1(2H)-one" could be generated. Further research and publication in the field of computational chemistry are required before a detailed article on this particular compound can be written.

Chemoinformatic Applications in Phthalazinone Research

Chemoinformatics has emerged as a critical discipline in drug discovery, merging chemistry, computer science, and information technology to accelerate the identification and optimization of new therapeutic agents. nthrys.com In the context of phthalazinone research, chemoinformatic tools are extensively used to design novel derivatives, predict their biological activities, and understand their interactions with molecular targets. nthrys.comnih.gov These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, virtual screening, and ADME predictions, provide a rational framework for developing phthalazinone-based compounds with enhanced efficacy and desired properties. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In phthalazinone research, QSAR models have been instrumental in predicting the inhibitory activities of various derivatives and guiding the synthesis of more potent agents.

For instance, a QSAR study was conducted on a series of 25 phthalazinone derivatives reported as dengue virus inhibitors. The resulting model demonstrated acceptable predictive power, with key statistical parameters indicating its reliability. researchgate.net The model helped in identifying structural features crucial for the observed antiviral activity, suggesting that compound 1 in the study could serve as a template for designing new inhibitors. researchgate.net The statistical quality of the model was confirmed by a coefficient of determination (R²) of 0.7827, an adjusted R² of 0.7206, and a cross-validation coefficient (Q²cv) of 0.6414. researchgate.net Another study on phthalazine (B143731) derivatives as anti-rheumatic agents also utilized QSAR analysis, achieving a high regression correlation (R² = 0.95) for predicting anti-inflammatory action. biolifesas.org

Table 1: Selected QSAR Model Validation Parameters for Phthalazinone Derivatives

| Study Focus | Number of Compounds | R² | R² adjusted | Q²cv | R² test | Reference |

|---|---|---|---|---|---|---|

| Dengue Virus Inhibitors | 25 | 0.7827 | 0.7206 | 0.6414 | 0.8539 | researchgate.net |

| Anti-Rheumatic Agents | - | 0.95 | - | - | - | biolifesas.org |

Data presented is based on published research findings.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the binding modes of phthalazinone derivatives within the active sites of biological targets, such as enzymes and receptors. These insights are crucial for structure-based drug design.

Several studies have employed molecular docking to elucidate the mechanism of action for novel phthalazinone compounds. In one study, newly synthesized phthalazinone derivatives were evaluated as potential VEGFR2 inhibitors. nih.gov Molecular docking simulations of the most active compounds, 7c and 8b, revealed that they fit well within the active site of the VEGFR2 protein. Compound 7c, for example, showed a high binding energy of -25.12 Kcal/mol and formed key hydrogen bonds with amino acid residues Glu 883, Asp 1044, and Cys 917, similar to the co-crystallized ligand. nih.gov

Similarly, docking studies were performed on phthalazinone derivatives designed as cholinesterase inhibitors, providing a rationale for their observed structure-activity relationships. rsc.org In another research effort, phthalazinedione derivatives were docked into the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The results showed a strong interaction, with a MolDock Score of –130.726 Kcal/mol, suggesting a potential mechanism for their anti-inflammatory effects. biolifesas.org

Table 2: Molecular Docking Results for Selected Phthalazinone Derivatives

| Compound/Derivative | Target Protein | Binding Energy / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 7c | VEGFR2 | -25.12 Kcal/mol | Glu 883, Asp 1044, Cys 917, Lys 866 | nih.gov |

| Phthalazinedione derivative (keto form) | COX-2 | -130.726 Kcal/mol (MolDock Score) | - | biolifesas.org |

Scores and energies are reported as found in the cited literature and may be calculated using different software and methods.

Virtual Screening and ADME Predictions

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. peerj.comnih.gov This approach, often based on molecular shape or docking, has been applied to identify new phthalazinone-based inhibitors. For example, a cell line-based screening identified a potent DENV-2 inhibitor, which then served as a hit compound for the synthesis and optimization of a series of novel phthalazinone derivatives. nih.gov

In addition to predicting binding affinity, chemoinformatic tools are used to evaluate the pharmacokinetic properties of drug candidates, such as Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov For several series of phthalazinone hybrids, online tools have been used to calculate properties like lipophilicity (logP) and topological polar surface area (TPSA). nih.gov The active compounds 7c and 8b from the VEGFR2 inhibitor study were also found to have good ADME pharmacokinetics and drug-likeness parameters, supporting their potential for further development. nih.gov These predictive models help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.

Advanced Materials Research Incorporating Phthalazinone Scaffolds

Design and Synthesis of Phthalazinone-Based Polymers

The introduction of the bulky and rigid phthalazinone group into a polymer backbone is a key strategy for enhancing its thermal and mechanical properties. Poly(phthalazinone ether ketone)s are typically synthesized via nucleophilic aromatic substitution polycondensation. oup.comacs.org This process generally involves the reaction of a bisphenol containing the phthalazinone moiety with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone, in a high-boiling aprotic solvent with a catalyst like potassium carbonate. oup.comacs.org

The design of these polymers often involves the use of various phthalazinone-containing monomers to tailor the final properties of the material. For instance, the monomer 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (HPPZ) is a common building block. oup.com By copolymerizing HPPZ with other dihydroxy monomers, researchers can create a range of PPEKs with varying characteristics. oup.com

A significant aspect of the design process is the modification of the phthalazinone ring itself. Studies have shown that introducing different side-groups to the phthalazinone moiety can significantly impact the polymer's properties. For example, the incorporation of methyl or phenyl groups has been investigated to improve processability by increasing the free volume of the polymer and reducing chain entanglement. nih.govmdpi.com While direct synthesis routes for 6-(tert-butyl)phthalazin-1(2H)-one are not widely reported, the synthesis of other substituted phthalazinones often involves multi-step procedures, starting from readily available precursors. beilstein-journals.orgnih.gov The synthesis of a tert-butyl substituted monomer would likely follow a similar tailored synthetic pathway.

The general synthetic scheme for a poly(phthalazinone ether ketone) can be illustrated as follows:

Scheme 1: General synthesis of Poly(phthalazinone ether ketone)

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Resulting Polymer |

| Phthalazinone-containing bisphenol (e.g., DHPZ) | Activated dihalo compound (e.g., 4,4'-difluorobenzophenone) | N-methyl-2-pyrrolidinone (NMP) | Potassium Carbonate (K2CO3) | Poly(phthalazinone ether ketone) (PPEK) |

Table 1: Key Components in the Synthesis of Poly(phthalazinone ether ketone)

Characterization of Poly(phthalazinone ether ketone) Membranes for Research Applications

Poly(phthalazinone ether ketone) membranes exhibit a range of desirable properties that make them suitable for various research and industrial applications, including gas separation, electrodialysis, and as proton exchange membranes in fuel cells. nih.govepa.gov The characterization of these membranes is crucial to understanding their performance.

Thermal Properties: PPEK and its derivatives are known for their exceptional thermal stability. nih.govbohrium.com Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine their decomposition temperatures and glass transition temperatures (Tg). PPEK typically exhibits a high glass transition temperature, often exceeding 260°C. mdpi.comnih.gov The introduction of bulky side groups, while potentially lowering the melting viscosity, can cause a slight decrease in thermal stability. nih.govmdpi.com

Mechanical Properties: The mechanical strength of PPEK membranes is a key attribute. Tensile stress-strain tests are performed to evaluate properties like tensile strength, modulus, and elongation at break. bohrium.comresearchgate.net The rigid phthalazinone structure contributes to the high strength of these polymers. mdpi.com

Solubility and Processability: A significant advantage of some phthalazinone-based polymers is their solubility in common organic solvents like N-methyl-2-pyrrolidinone (NMP) and chloroform, which facilitates their processing into films and membranes via solution casting. acs.orgnih.gov However, the strong intermolecular interactions can also lead to poor thermoforming processability, an issue that researchers have tried to address by introducing side groups to the phthalazinone ring. nih.govmdpi.com

Ion Exchange and Transport Properties: For applications like electrodialysis and fuel cells, the ion exchange and transport properties of the membranes are critical. Sulfonated poly(phthalazinone ether ketone) (SPPEK) membranes are synthesized to introduce sulfonic acid groups, which facilitate ion transport. nih.gov The ion exchange capacity (IEC), water uptake, proton conductivity, and perm-selectivity of these membranes are thoroughly characterized. nih.gov

| Property | Characterization Technique | Typical Findings for PPEK Membranes | Reference |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | High decomposition temperature, Glass transition temperature (Tg) > 260°C | nih.govbohrium.com |

| Mechanical Strength | Tensile Stress-Strain Tests | High tensile strength and modulus | mdpi.combohrium.com |

| Processability | Solubility Tests | Soluble in aprotic polar solvents (e.g., NMP) | acs.orgnih.gov |

| Ion Transport (for SPPEK) | Ion Exchange Capacity (IEC) measurement, Conductivity measurements | Good proton conductivity and ion perm-selectivity | nih.gov |

Table 2: Summary of Characterization Data for Poly(phthalazinone ether ketone) Membranes

Theoretical Studies on Polymer Structure-Performance Relationships

Theoretical studies and computational simulations play a vital role in understanding the relationship between the molecular structure of poly(phthalazinone ether ketone)s and their macroscopic properties. These studies provide insights that can guide the design of new polymers with enhanced performance.

The presence of the bulky, non-coplanar phthalazinone moiety is a key factor influencing the polymer's properties. This structural feature disrupts the packing of the polymer chains, which can lead to amorphous materials with good solubility. mdpi.com At the same time, the rigidity of the phthalazinone ring contributes to the high glass transition temperature and mechanical strength. mdpi.com

Molecular modeling and simulations have been employed to investigate the effects of introducing different side-groups onto the phthalazinone unit. nih.govmdpi.com These studies have confirmed that bulky side-groups, such as methyl or phenyl, can increase the free volume within the polymer matrix. nih.gov This increased free volume reduces the entanglement between polymer chains, which in turn lowers the melt viscosity and improves processability. nih.govmdpi.com However, these simulations also help to explain the observed slight decrease in thermal stability, as the bulkier groups may weaken the intermolecular forces. nih.govmdpi.com

For functionalized membranes like SPPEK, theoretical models can help to elucidate the mechanisms of ion transport. These models can simulate the formation of hydrophilic channels within the polymer matrix and predict how the distribution and density of sulfonic acid groups affect proton conductivity and water uptake.

Future Directions and Emerging Research Avenues for 6 Tert Butyl Phthalazin 1 2h One

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic methods is paramount to advancing the study of 6-(tert-butyl)phthalazin-1(2H)-one and its derivatives. Future research will likely move beyond traditional condensation reactions towards more sophisticated and atom-economical approaches.

Recent advancements in transition-metal catalysis offer powerful tools for the synthesis of complex phthalazinone structures. researchgate.net For instance, Iridium(III) and Rhodium(III)-catalyzed C-H activation and functionalization reactions have emerged as a robust strategy for creating substituted phthalazinones with high regioselectivity. researchgate.netacs.org These methods could be applied to the this compound core to introduce a variety of functional groups at specific positions, thereby generating libraries of novel compounds for biological screening.

Furthermore, the use of green and sustainable catalytic systems is a growing trend in chemical synthesis. researchgate.net Catalysts such as L-proline and nickel chloride have been successfully employed in the synthesis of phthalazinone hybrids and derivatives. nih.govresearchgate.net Exploring these and other environmentally benign catalysts for the synthesis of this compound analogues could lead to more economical and ecologically friendly production methods. Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, also represent a promising avenue for the efficient construction of novel phthalazinone-based structures. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Potential Application for this compound |

| Iridium(III)/AgSbF6 | C-H Cyclization | High efficiency (98% yield in 30 min), access to tetracyclic derivatives. researchgate.net | Functionalization of the aromatic ring to create complex polycyclic structures. |

| Rhodium(III) | C-H Amidation | Broad functional group tolerance, complete site-selectivity. acs.org | Introduction of amide functionalities to explore new biological interactions. |

| L-proline | One-pot three-component reaction | Efficient, mild conditions, suitable for creating hybrid molecules. nih.gov | Synthesis of pyran-linked hybrids of this compound. |

| Nickel Chloride | Condensation | Low-cost catalyst, green solvent (water), good to excellent yields. researchgate.net | A more sustainable alternative for the fundamental synthesis of the phthalazinone core. |

Advanced Computational Design Principles for Phthalazinone-Based Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. ingentaconnect.com For this compound, these techniques can guide the rational design of new derivatives with enhanced properties.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound analogues within the active sites of various biological targets, such as protein kinases (e.g., VEGFR-2, EGFR) or enzymes like poly (ADP-ribose) polymerase (PARP). ingentaconnect.comresearchgate.net This information can help in prioritizing the synthesis of compounds with the highest potential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of phthalazinone derivatives with their biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds, thereby streamlining the discovery process. Furthermore, the calculation of molecular descriptors related to pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion) can help in designing compounds with improved drug-like properties. researchgate.net

| Computational Approach | Objective | Application to this compound |

| Molecular Docking | Predict binding modes and affinities to biological targets. ingentaconnect.com | Design of derivatives with high potency and selectivity for specific enzymes or receptors. |

| 3D-QSAR | Correlate 3D structural features with biological activity. | Guide the modification of the this compound scaffold to enhance activity. |

| Molecular Descriptors | Calculate properties related to drug-likeness (e.g., Lipinski's rule of five). researchgate.net | Optimize the pharmacokinetic profile of new derivatives. |

| Molecular Dynamics Simulations | Study the dynamic behavior and stability of ligand-protein complexes. | Understand the mechanism of action at an atomic level. |

Integration of Phthalazinone Scaffolds into Emerging Chemical Systems

The phthalazinone scaffold can serve as a versatile building block for the construction of more complex and functional chemical systems. The integration of this compound into such systems is a promising area for future research.

One key strategy is molecular hybridization, which involves combining the phthalazinone core with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov For example, phthalazinone-dithiocarbamate and pyran-linked phthalazinone-pyrazole hybrids have been synthesized and shown to possess potent anticancer properties. nih.govnih.gov Applying this approach to this compound could lead to the discovery of novel therapeutic agents.

Beyond medicinal chemistry, the unique photophysical properties of some phthalazine (B143731) derivatives, such as their use in chemiluminescence, suggest that this compound could be incorporated into novel materials for applications in sensing, imaging, and optoelectronics. nih.gov The tert-butyl group may enhance solubility and influence the solid-state packing of such materials, potentially leading to improved performance. The development of phthalazinone-based polymers or coordination complexes could also open up new avenues in materials science. nih.gov

| Hybrid Molecule/System | Rationale | Potential Application |

| Phthalazinone-dithiocarbamate hybrids | Combine the anticancer properties of both pharmacophores. nih.gov | Development of novel anticancer agents with potentially improved efficacy or reduced resistance. |

| Pyran-linked phthalazinone-pyrazole hybrids | Create complex heterocyclic systems through multicomponent reactions. nih.gov | Exploration of new chemical space for drug discovery. |

| Phthalazinone-based coordination complexes | Utilize the N- and O-donor atoms of the phthalazinone core to bind metal ions. nih.gov | Creation of new catalysts, sensors, or materials with interesting magnetic or optical properties. |

| Phthalazinone-containing polymers | Incorporate the rigid phthalazinone scaffold into a polymer backbone. | Development of high-performance polymers with enhanced thermal stability or specific optical properties. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(tert-butyl)phthalazin-1(2H)-one derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves condensation reactions. For example, phthalazin-1(2H)-one derivatives can be synthesized via one-pot reactions using 2-carboxybenzaldehyde and lanthanum(III) nitrate as a catalyst under reflux in a water/ethanol solvent system (yield: 71%) . Key parameters include temperature control (70°C), solvent ratios (v:v = 1:3), and catalytic efficiency. Post-synthesis purification via recrystallization and validation using mass spectrometry (e.g., FAB-MS: m/z 147 [M+1]) are critical .

- Optimization : Adjusting catalyst loading (e.g., 0.5 mmol La(NO₃)₃·6H₂O) and reaction time (3 weeks for crystallization) improves yield and purity .

Q. How is X-ray crystallography employed to confirm the molecular structure of phthalazinone derivatives?

- Procedure : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) is used. Data collection involves ω-scans on a Bruker CCD diffractometer, followed by refinement using SHELXL . For example, bond lengths (C7–O1: 1.2338 Å) and hydrogen bonding (N–H⋯O) confirm keto configurations and crystal packing .

- Key Parameters :

| Metric | Value (Example) | Source |

|---|---|---|

| Space group | P21/c (monoclinic) | |

| Unit cell dimensions | a = 8.6277 Å, β = 110.54° | |

| R-factor | R₁ = 0.0512 |

Q. What spectroscopic techniques are essential for characterizing phthalazinone derivatives?

- Techniques :

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .

- HPLC : Monitors reaction progress and purity (>95% threshold) .

- IR : Identifies carbonyl stretches (C=O at ~1670 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective functionalization of 4-arylphthalazin-1(2H)-ones be achieved using transition-metal catalysis?

- Strategy : Iridium-catalyzed C–H amidation with TsN₃ enables mono- or di-functionalization on specific arene positions. For example, directing groups (DGs) like pyridyl or carbonyl enhance regioselectivity .

- Optimization : Low catalyst loading (2 mol%), mild temperatures (80°C), and solvent choice (DCE) minimize side reactions .

Q. How should researchers address discrepancies in crystallographic data between polymorphs of phthalazinone derivatives?

- Analysis : Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. For instance, polymorphs may differ in β angles (e.g., 110.54° vs. 95.246°) due to packing variations .

- Resolution : Use high-resolution SCXRD and Hirshfeld surface analysis to identify non-covalent interactions (e.g., π-π stacking vs. N–H⋯O) driving polymorphism .

Q. What are the advantages of copper-mediated C–H activation for constructing phthalazinone scaffolds?

- Mechanism : Copper(II) acetate facilitates cascade C–H/C–H coupling and intramolecular annulation, enabling scaffold formation without pre-functionalized substrates. Key steps:

Oxidative coupling of sp² and sp C–H bonds.

Hydrazinolysis to remove directing groups (e.g., –CONHR) .

- Efficiency : Reactions proceed at 80°C with 10 mol% Cu(OAc)₂, achieving yields >75% and regioselectivity >90% .

Q. How can in vitro bioactivity data for phthalazinone derivatives be correlated with structural features?

- Approach :

- QSAR Modeling : Link substituent effects (e.g., tert-butyl groups at C6) to bioactivity. For example, bulky substituents enhance PARP-1 inhibition by improving hydrophobic interactions .

- Docking Studies : Simulate binding modes using crystallographic data (e.g., PDB ID 4UND) to validate hydrogen-bonding interactions with target enzymes .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。